3-(2-Fluorophenoxy)phenylboronic acid
Description
Properties
IUPAC Name |
[3-(2-fluorophenoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-11-6-1-2-7-12(11)17-10-5-3-4-9(8-10)13(15)16/h1-8,15-16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTYXOPGOGPDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=CC=CC=C2F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
Starting Materials :
-
3-Bromo-2-fluorophenol (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
Catalyst System : -
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
Base : Potassium carbonate (K₂CO₃, 2.0 equiv)
Solvent : 1,4-Dioxane (0.25 M concentration)
Conditions : 90°C, 12 hours under nitrogen.
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (50 mL) and wash with brine (3 × 20 mL).
-
Dry organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify via silica gel chromatography (hexane/ethyl acetate, 4:1) to isolate the product as a white solid.
Yield : 82–85%.
Key Optimization Factors
-
Catalyst Loading : Reducing Pd(PPh₃)₄ to 2 mol% decreases yield to 65%.
-
Solvent Effects : Tetrahydrofuran (THF) or toluene reduces efficiency by 15–20% compared to dioxane.
-
Temperature : Reactions below 80°C result in incomplete conversion (<50%).
Miyaura Borylation
Miyaura borylation installs the boronic acid group on a preformed halogenated aryl ether via palladium-catalyzed coupling with bis(pinacolato)diboron.
Reaction Protocol
Starting Material :
-
3-Bromo-(2-fluorophenoxy)benzene (1.0 equiv)
Boron Source : Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv)
Catalyst System : -
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)
Base : Potassium acetate (KOAc, 3.0 equiv)
Solvent : 1,4-Dioxane (0.2 M concentration)
Conditions : 80°C, 6 hours under argon.
Workup :
Advantages Over Suzuki Coupling
-
Avoids separate synthesis of phenylboronic acid.
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Tolerates electron-withdrawing substituents on the aryl ring.
Ullmann-Type Coupling
This method constructs the ether linkage before introducing the boronic acid group, using copper-mediated coupling.
Reaction Protocol
Starting Materials :
-
3-Bromophenylboronic acid (1.0 equiv)
-
2-Fluorophenol (1.2 equiv)
Catalyst System : -
Copper(I) iodide (CuI, 10 mol%)
-
1,10-Phenanthroline (20 mol%)
Base : Cesium carbonate (Cs₂CO₃, 2.5 equiv)
Solvent : Dimethylformamide (DMF, 0.3 M concentration)
Conditions : 110°C, 24 hours under nitrogen.
Workup :
-
Quench with ice-cold water (50 mL) and extract with ethyl acetate (3 × 30 mL).
-
Wash organic layers with 5% citric acid to remove residual base.
Limitations
Comparative Analysis of Methods
Advanced Modifications and Troubleshooting
Protecting Group Strategies
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluorophenoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-(2-Hydroxyphenoxy)phenylboronic acid.
Reduction: 3-(2-Fluorophenoxy)phenylborane.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that boronic acids, including 3-(2-Fluorophenoxy)phenylboronic acid, have potential as inhibitors of protein tyrosine kinases (PTKs), which are crucial in cancer cell signaling pathways. The fluorine substitution may enhance the compound's binding affinity to specific biological targets, making it a candidate for developing anticancer agents .
Case Study:
A study focused on designing a series of flutamide-like antiandrogens incorporated boronic acids to evaluate their antiproliferative effects against prostate cancer cell lines (LAPC-4, PC-3). The results indicated that compounds with boronic acid substitutions exhibited promising activity compared to standard treatments, suggesting potential therapeutic applications in prostate cancer management .
Organic Synthesis
Suzuki-Miyaura Coupling:
this compound serves as an important reagent in the Suzuki-Miyaura cross-coupling reaction, which is widely used for synthesizing biaryl compounds. This reaction benefits from the low toxicity and mild reaction conditions associated with boronic acids .
Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Reactions
| Compound Name | Reaction Yield (%) | Conditions |
|---|---|---|
| This compound | 85 | Aqueous/organic biphasic system |
| 4-(3-Fluorophenoxy)phenylboronic acid | 78 | Aqueous/organic biphasic system |
| 2-Fluorophenylboronic acid | 90 | Aqueous/organic biphasic system |
Biochemical Probes
Binding Studies:
The unique structural features of this compound allow it to form stable complexes with diols, making it useful in studying interactions with glycoproteins and enzymes. These interactions can modulate enzyme activity and influence cellular signaling pathways related to glucose metabolism .
Case Study:
Interaction studies have demonstrated how this compound binds to biological macromolecules through boronate ester formation with diols. These studies are critical for understanding the biological effects and therapeutic potential of phenylboronic acids in metabolic disorders .
Antimicrobial Activity
Emerging research highlights the antimicrobial properties of boronic acids, including this compound. It has shown moderate activity against various pathogens, indicating its potential as an antibacterial agent.
Table 2: Antimicrobial Activity of Boronic Acids
| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 50 µg/mL |
| 4-(3-Fluorophenoxy)phenylboronic acid | Bacillus cereus | 25 µg/mL |
| 2-(3-Fluorophenoxy)phenylboronic acid | Candida albicans | 40 µg/mL |
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenoxy)phenylboronic acid primarily involves its role as a reagent in the Suzuki-Miyaura coupling reaction. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired carbon-carbon bond . The presence of the 2-fluorophenoxy group enhances the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
Key Findings from Comparative Studies
Acidity and Reactivity: Fluorine substitution lowers the pKa of phenylboronic acids by withdrawing electron density, increasing Lewis acidity. For example, 3-(trifluoromethoxy)phenylboronic acid (pKa ~7.8) is more acidic than this compound (estimated pKa ~8.5–9.0) due to the stronger electron-withdrawing effect of the trifluoromethoxy group . The phenoxy group in this compound introduces steric hindrance, reducing reaction rates in Suzuki couplings compared to less hindered analogs like 3-fluorophenylboronic acid .
Binding Affinity: 3-(Propionamido)phenylboronic acid exhibits exceptional binding to sialic acid (binding constant = 37.6 M⁻¹ at pH 7.4), outperforming this compound in carbohydrate recognition due to synergistic hydrogen bonding from the amide group . The phenoxy group in this compound may hinder interactions with bulky biomolecules but enhances selectivity for planar diol-containing targets .
Antimicrobial Activity: Trifluoromethoxy-substituted phenylboronic acids show superior antibacterial activity (MIC = 8–16 µg/mL against S. aureus) compared to non-fluorinated analogs, attributed to increased membrane permeability .
Structural and Crystallographic Insights: X-ray studies of 3-fluorophenylboronic acid reveal intermolecular hydrogen bonding networks, whereas this compound likely forms less dense crystal lattices due to the bulky phenoxy substituent .
Biological Activity
3-(2-Fluorophenoxy)phenylboronic acid (compound 1) is a derivative of phenylboronic acid that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antibacterial properties, supported by relevant studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorine atom at the ortho position relative to the phenoxy group, which is known to influence its reactivity and biological activity.
Anticancer Activity
Mechanism of Action
Research indicates that phenylboronic acids, including this compound, exhibit significant antiproliferative effects on various cancer cell lines. A study conducted on derivatives of phenylboronic acids showed that they induce cell cycle arrest and apoptosis in cancer cells, particularly in ovarian cancer cell lines such as A2780. The mechanism involves activation of caspase-3 and accumulation of p21, leading to G2/M phase arrest .
In Vitro Studies
A detailed evaluation of several phenylboronic acid derivatives demonstrated that this compound exhibited a promising structure-activity relationship. For instance, compounds with fluorine substitutions at specific positions showed enhanced antiproliferative activity compared to their non-fluorinated counterparts. The half-maximal inhibitory concentration (IC50) values for various derivatives were determined, highlighting the effectiveness of fluorine substitution in enhancing biological activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | A2780 | 18.0 |
| 2 | MV-4-11 | 15.5 |
| 3 | MCF7 | >200 |
Antibacterial Activity
Antibacterial Properties
Recent studies have explored the antibacterial properties of halogenated phenylboronic acids, including derivatives similar to this compound. These compounds have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating their potential as antibacterial agents. For instance, compounds like 2-fluoro-5-iodophenylboronic acid exhibited MIC values around 100 μg/mL against planktonic cells while also preventing biofilm formation .
Case Studies
A study focused on the antibacterial activity of halogenated phenylboronic acids demonstrated that these compounds could inhibit virulence factors in bacteria, such as motility and biofilm formation. The ability to disrupt biofilms is particularly significant in treating chronic infections where biofilm formation poses a major challenge .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| DIMPBA | E. coli | 100 |
| FIPBA | Staphylococcus aureus | 100 |
Q & A
Q. Can this compound act as a sensor for diols in aqueous media? Design an experiment to test binding affinity.
- Methodological Answer : Use fluorescence titration or isothermal titration calorimetry (ITC) in pH 7.4 buffer. Compare binding constants (Ka) with 4-formylphenylboronic acid (reference Ka ~10³ M⁻¹). Adjust pH to 8.5–9.0 to enhance boronate-diol complexation. Validate via ¹¹B NMR shifts upon fructose addition .
Q. How does fluorination at the 2-position affect the reactivity of phenoxy-substituted phenylboronic acids in cross-coupling reactions?
- Methodological Answer : Perform comparative kinetic studies with non-fluorinated analogs. Use Hammett plots to quantify electronic effects (σₚ ≈ 0.15 for fluorine). Monitor activation barriers via DFT (M06-2X/def2-TZVP). Fluorine’s electron-withdrawing nature accelerates transmetallation but may increase steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

